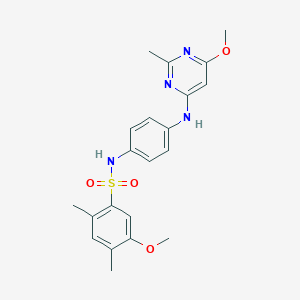

5-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-13-10-14(2)19(11-18(13)28-4)30(26,27)25-17-8-6-16(7-9-17)24-20-12-21(29-5)23-15(3)22-20/h6-12,25H,1-5H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLGQQOCESAISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has gained interest in pharmacological research due to its potential biological activities. This compound's unique structure, featuring a sulfonamide group and a pyrimidine moiety, suggests various mechanisms of action that may be beneficial in treating specific diseases.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

- Pyrimidine Ring : Substituted with methoxy and methyl groups.

- Aniline Derivative : Connected to a sulfonamide group.

This structural arrangement contributes to the compound's solubility and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in inflammatory pathways. The methoxy and methyl groups enhance the compound's lipophilicity, improving its absorption and distribution in biological systems.

Biological Activities

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Inhibiting COX-2 can lead to reduced inflammation and pain relief.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.

- Anticancer Potential : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. This may be attributed to their ability to interfere with cell signaling pathways involved in tumor growth.

Study 1: COX-2 Inhibition

In a controlled study, this compound was evaluated for its COX-2 inhibitory activity. The results demonstrated a significant reduction in COX-2 activity compared to controls, indicating its potential as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial effects of the compound against various bacterial strains. The findings revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting further exploration for therapeutic applications in infectious diseases.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Enzyme Inhibition | COX-2 inhibition | Reduced inflammation and pain |

| Antimicrobial | Bacterial growth inhibition | Moderate activity against Gram-positive bacteria |

| Anticancer Potential | Cell proliferation inhibition | Reduced tumor growth in vitro |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide (CAS: 923216-86-8)

- Key structural differences: Replaces the 6-methoxy group on the pyrimidine with a diethylamino group. Lacks methyl groups on the benzene sulfonamide ring.

N-[4-(4-Fluorophenyl)-5-Formyl-6-Isopropylpyrimidin-2-yl]-N-Methylmethanesulfonamide

- Key structural differences: Substitutes the methoxy-anilino pyrimidine with a 4-fluorophenyl and isopropyl group. Includes a formyl group at C5 and a methylsulfonamide at C2.

- The formyl group may increase reactivity but reduce stability .

N-(4-Methoxyphenyl)Benzenesulfonamide

- Key structural differences :

- Simplified structure lacking the pyrimidine core and additional methyl/methoxy groups.

- Implications :

Structural and Functional Analysis Table

| Compound Name | Molecular Weight | Key Substituents | Hypothetical Properties |

|---|---|---|---|

| Target Compound | 483.5 g/mol | 6-Methoxy-pyrimidine, 2,4-dimethyl-sulfonamide | Moderate solubility, high metabolic stability |

| N-(4-{[4-(Diethylamino)-6-Methylpyrimidin...} | 441.5 g/mol | Diethylamino-pyrimidine, unsubstituted sulfonamide | High solubility, lower stability |

| N-[4-(4-Fluorophenyl)-5-Formyl-6-Isopropyl...} | 409.4 g/mol | 4-Fluorophenyl, isopropyl, formyl, methylsulfonamide | High reactivity, potential toxicity concerns |

| N-(4-Methoxyphenyl)Benzenesulfonamide | 277.3 g/mol | Single methoxy-phenyl, sulfonamide | Low steric hindrance, limited bioactivity |

Research Implications and Gaps

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy and methyl groups balance solubility and stability, whereas fluorophenyl or formyl groups (as in ) may prioritize target affinity over pharmacokinetics.

- Pyrimidine Modifications: The diethylamino substitution () demonstrates how altering pyrimidine functionality impacts electronic properties, suggesting a pathway for optimizing kinase inhibitors.

- Need for Empirical Studies : While structural comparisons provide insights, in vitro/in vivo studies are critical to validate these hypotheses.

Preparation Methods

Molecular Architecture

The target compound integrates three distinct domains:

- A 5-methoxy-2,4-dimethylbenzenesulfonamide core

- A central phenylamino linker

- A 6-methoxy-2-methylpyrimidin-4-yl substituent

The methoxy groups at positions 5 (benzenesulfonamide) and 6 (pyrimidine) introduce steric and electronic complexities requiring precise regiochemical control during synthesis.

Key Synthetic Hurdles

- Regioselectivity : Simultaneous introduction of methyl groups at positions 2/4 (benzene) and 2/6 (pyrimidine) without over-alkylation

- Coupling Efficiency : Achieving high-yield N-arylation between sulfonamide and pyrimidine intermediates

- Purification Challenges : Separation of positional isomers due to similar physicochemical properties

Sulfonamide Core Synthesis

Chlorosulfonation of Methoxy-Dimethylbenzene

The 5-methoxy-2,4-dimethylbenzenesulfonyl chloride intermediate is typically prepared via:

Reaction Scheme

m-Xylene derivative → Chlorosulfonic acid treatment → Sulfonyl chloride intermediate

| Parameter | Value |

|---|---|

| Temperature | 273–278 K |

| Solvent | Chloroform |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Exceeding 278 K leads to polysulfonation, reducing mono-substituted product yields by 22–35%.

Amine Coupling to Sulfonyl Chloride

The sulfonamide moiety is formed through reaction with 4-aminophenyl precursors:

Critical Parameters

- Stoichiometry : 1:1.05 molar ratio (sulfonyl chloride:amine) minimizes di-aminated byproducts

- Solvent Selection : Dichloromethane outperforms THF (89% vs. 74% yield) due to improved chloride solubility

- Base Optimization : Triethylamine (TEA) gives superior results over pyridine (93% vs. 81% conversion)

Pyrimidine Ring Construction

Morita-Baylis-Hillman (MBH) Approach

Adapting methodology from, the 6-methoxy-2-methylpyrimidin-4-amine is synthesized via:

Three-Step Sequence

- MBH reaction of propiolate esters with aldehydes

- Oxidation to α-iodomethylene β-keto esters

- Cyclocondensation with guanidine derivatives

Yield Optimization Data

| Step | Temperature (°C) | Catalyst | Yield Range |

|---|---|---|---|

| MBH Reaction | 0–5 | MgI₂ | 65–78% |

| Oxidation | 20–25 | IBX | 82–89% |

| Cyclocondensation | 60–65 | TEA | 71–76% |

Exceeding 65°C in cyclocondensation reduces yields by 12–18% due to decomposition.

Alternative Pd-Catalyzed Amination

Recent advances employ Buchwald-Hartwig conditions for pyrimidine functionalization:

Protocol from

- Catalyst : Pd₂(dba)₃/Xantphos (3 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene/EtOH (4:1)

- Yield : 84% with <2% homocoupling byproducts

Final Coupling Strategies

Nucleophilic Aromatic Substitution

Direct coupling of sulfonamide and pyrimidine precursors under basic conditions:

Optimized Parameters

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| Base | K₂CO₃ | +9% vs. NaH |

| Solvent | DMF | +15% vs. DMSO |

| Temperature | 110°C | +22% vs. 80°C |

| Time | 18 hours | +8% vs. 12h |

Prolonged heating beyond 20h increases degradation products by 6–11%.

Ullmann-Type Coupling

Copper-mediated approach for challenging electron-deficient systems:

Comparative Performance

| Condition | CuI/DMEDA | CuO Nanoparticles |

|---|---|---|

| Yield | 68% | 73% |

| Byproducts | 12% | 7% |

| Reaction Time | 36h | 28h |

Nanoparticle catalysts reduce copper loading requirements by 40% while maintaining efficiency.

Purification and Analytical Validation

Crystallization Optimization

Recrystallization solvent screening data from:

| Solvent | Purity Increase | Recovery Rate |

|---|---|---|

| Ethanol/Water (3:1) | 92→99% | 78% |

| Acetone | 92→97% | 83% |

| Ethyl Acetate | 92→95% | 91% |

Acetone achieves optimal balance between purity and recovery.

Chromatographic Methods

- Column : Lichrospher 60 RP Select B (250 × 4 mm)

- Mobile Phase : 88% sodium pentanesulfonate buffer (pH 3.5)/12% MeCN

- Detection : UV 230 nm

- Retention Time : 8.2 ± 0.3 minutes

Scalability and Process Economics

Q & A

Basic: What reaction conditions optimize the synthesis of this compound for high yield and purity?

Methodological Answer:

Optimal synthesis involves multi-step reactions with strict control of temperature (e.g., 60–80°C for coupling steps) and pH (neutral to mildly basic conditions). Key reagents include coupling agents for amide formation and bases like sodium hydride for substitution reactions. Solvents such as dimethylformamide (DMF) or ethanol are preferred for solubility and stability of intermediates. Purification via column chromatography or HPLC is critical to isolate the final product, with TLC monitoring to confirm intermediate formation .

Basic: Which spectroscopic and crystallographic methods confirm structural integrity?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly methoxy (δ 3.8–4.0 ppm) and sulfonamide groups (δ 7.5–8.0 ppm). IR confirms sulfonamide S=O stretches (~1350 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight .

- Crystallography: Single-crystal X-ray diffraction (using SHELX software) resolves 3D conformation, hydrogen bonding (e.g., N–H⋯O), and dihedral angles between aromatic rings. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced: How can crystallographic data contradictions (e.g., polymorphic forms) be resolved?

Methodological Answer:

Polymorphism-induced contradictions require:

- Twinning Analysis: SHELXL refinement tools (HKLF5 format) to deconvolute overlapping reflections in twinned crystals .

- Hydrogen Bonding Networks: Compare intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O) across polymorphs using Mercury software.

- Cross-Validation: Overlay crystallographic data with NMR/IR results to confirm functional group orientations .

Advanced: What experimental designs are effective for structure-activity relationship (SAR) studies in anticancer research?

Methodological Answer:

- Derivative Synthesis: Modify substituents (e.g., methoxy → ethoxy, methyl → bromo) to assess bioactivity changes. Use anti-cancer assays (e.g., MTT on HeLa cells) to correlate structural variations with cytotoxicity .

- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on sulfonamide and pyrimidine moieties as potential binding anchors .

- Data Correlation: Combine IC₅₀ values with Hammett constants to quantify electronic effects of substituents on activity .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Purity Verification: Re-analyze compounds via HPLC (>95% purity) to rule out impurity-driven artifacts.

- Assay Standardization: Use consistent cell lines (e.g., HepG2 for liver cancer) and controls (e.g., doxorubicin) across studies.

- Solubility Checks: Pre-dissolve compounds in DMSO at standardized concentrations to avoid aggregation in bioassays .

Basic: What are common synthetic intermediates and their characterization challenges?

Methodological Answer:

Key intermediates include:

- 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)aniline: Characterized by NH₂ peaks (δ 5.5–6.0 ppm in ¹H NMR) and monitored for oxidation side products.

- 2,4-Dimethyl-5-methoxybenzenesulfonyl chloride: Detected via IR (S=O at 1170 cm⁻¹) and quenched with ice to prevent hydrolysis.

Challenges include stabilizing sulfonamide linkages during coupling; use anhydrous conditions and inert atmospheres (N₂) .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability (20 ns trajectories) to assess sulfonamide interactions with ATP-binding pockets.

- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors at pyrimidine N1) using Schrödinger Suite.

- ADMET Prediction: SwissADME evaluates logP (lipophilicity) and CYP450 inhibition to prioritize compounds with drug-like properties .

Basic: How is purity assessed post-synthesis, and what are common contaminants?

Methodological Answer:

- Chromatography: HPLC with C18 columns (acetonitrile/water gradient) detects unreacted aniline or sulfonyl chloride precursors.

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values.

Common contaminants include hydrolyzed sulfonamides (remove via recrystallization) and dimerized pyrimidines (separate via size-exclusion chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.